2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline
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Overview
Description
2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline is a heterocyclic compound that belongs to the pyranoquinoline family This compound is characterized by a fused ring system consisting of a pyran ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline can be achieved through several methods. One common approach involves the heating of 2-methyl-3-(3-hydroxybutyl)-4-hydroxy(methoxy)-quinoline in polyphosphoric acid. This reaction leads to the formation of the desired pyranoquinoline compound .
Another method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. Depending on the specific propargylic alcohol used, the reaction can proceed via different pathways, resulting in the formation of pyranoquinolones or furoquinolones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of polyphosphoric acid as a catalyst is common due to its efficiency in promoting the cyclization reaction. Additionally, the reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized pyranoquinoline derivatives with diverse chemical properties.
Scientific Research Applications
2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and survival. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline: Similar structure but different ring fusion pattern.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Furoquinolones: Exhibit antimicrobial and antimalarial properties.
Uniqueness
2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline is unique due to its specific ring fusion pattern and the presence of two methyl groups at positions 2 and 5
Properties
IUPAC Name |
2,5-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-9-7-8-12-10(2)11-5-3-4-6-13(11)15-14(12)16-9/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENOEMLZOZWVRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C3=CC=CC=C3N=C2O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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